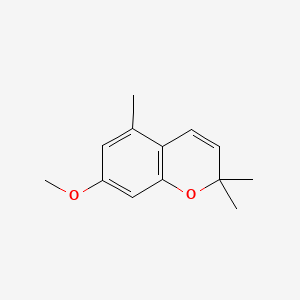
2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of methoxy and trimethyl groups, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a methoxy-substituted phenol with a suitable ketone, followed by cyclization to form the benzopyran ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce various functional groups into the benzopyran structure.
Scientific Research Applications
2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer properties, is ongoing.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. The methoxy and trimethyl groups can influence its binding affinity and selectivity for certain enzymes or receptors. For example, it may inhibit or activate enzymes involved in oxidative stress or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: This compound lacks the trimethyl groups, which can significantly alter its chemical and biological properties.
2H-1-Benzopyran-2-one, 5,7-dimethoxy-:
2H-1-Benzopyran-2-one, 7-methyl-: The substitution of a methoxy group with a methyl group can affect its solubility and interaction with biological targets.
Uniqueness
2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both methoxy and trimethyl groups can enhance its stability and selectivity for certain reactions or targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
70442-00-1 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
7-methoxy-2,2,5-trimethylchromene |
InChI |
InChI=1S/C13H16O2/c1-9-7-10(14-4)8-12-11(9)5-6-13(2,3)15-12/h5-8H,1-4H3 |
InChI Key |
RSXVUXUKWOQYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC(O2)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















